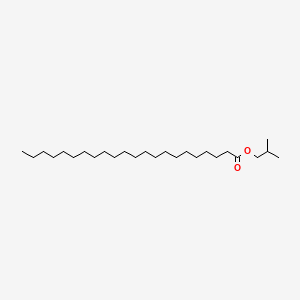

Isobutyl docosanoate

Description

Properties

CAS No. |

26719-01-7 |

|---|---|

Molecular Formula |

C26H52O2 |

Molecular Weight |

396.7 g/mol |

IUPAC Name |

2-methylpropyl docosanoate |

InChI |

InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(27)28-24-25(2)3/h25H,4-24H2,1-3H3 |

InChI Key |

MLOOWFAQLIBHEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Isobutyl Docosanoate

Green Chemistry Principles in Isobutyl Docosanoate Synthesis

The synthesis of this compound through traditional methods, such as Fischer esterification, can be effective but often involves harsh conditions and generates waste. Green chemistry offers principles to mitigate these issues by designing chemical processes that are more environmentally benign. plos.org For the synthesis of this compound, this involves maximizing the incorporation of all reactant atoms into the final product, utilizing innovative and safer solvent systems, and employing energy-efficient technologies.

A core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. jk-sci.comprimescholars.com The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product, generating no waste. nih.gov

The direct esterification of docosanoic acid with isobutanol to form this compound and water is a common synthetic route. The atom economy for this reaction is calculated as follows:

Reaction: C₂₂H₄₄O₂ (Docosanoic Acid) + C₄H₁₀O (Isobutanol) → C₂₆H₅₂O₂ (this compound) + H₂O (Water)

The theoretical percent atom economy (% AE) is calculated using the formula: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

| Compound | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Docosanoic Acid | C₂₂H₄₄O₂ | 340.58 |

| Isobutanol | C₄H₁₀O | 74.12 |

| Total Reactants | - | 414.70 |

| This compound | C₂₆H₅₂O₂ | 396.69 |

| Water | H₂O | 18.02 |

Calculation: % Atom Economy = (396.69 / 414.70) x 100 ≈ 95.66%

This high atom economy indicates that the reaction is intrinsically efficient, with water being the only theoretical byproduct. However, other metrics provide a more complete picture of the process's environmental impact. The Environmental Factor (E-Factor) quantifies the total mass of waste produced per kilogram of product, excluding process water. rsc.org A lower E-Factor signifies a greener process. For esterifications, waste can include unreacted starting materials, byproducts from side reactions, and spent catalysts or solvents.

Reaction Mass Efficiency (RME) is another useful metric, calculated as the mass of the isolated product divided by the total mass of reactants used in the reaction. Unlike atom economy, RME accounts for the reaction yield and stoichiometry. Maximizing RME is crucial for developing sustainable synthetic protocols for this compound.

The choice of solvent is a critical factor in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. plos.org Innovations in solvent technology offer greener alternatives for the synthesis of this compound.

Supercritical Fluids: Supercritical fluids (SCFs), such as supercritical carbon dioxide (scCO₂), serve as highly tunable and environmentally benign reaction media. mdpi.com For ester production, supercritical alcohols can act as both reactant and solvent, facilitating a homogeneous reaction phase and eliminating the need for a catalyst. mdpi.comresearchgate.net In the synthesis of fatty acid alkyl esters, including isobutyl esters, from feedstocks like beef tallow, supercritical conditions promote high yields by enhancing mass transfer. mdpi.comresearchgate.net Research has shown that yields are temperature-dependent, with maximum yields for fatty acid butyl esters (FABEs) being achieved at 375 °C. researchgate.net This approach is advantageous as it can tolerate impurities like free fatty acids, which are simultaneously esterified, making it suitable for various feedstocks. mdpi.com

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in esterification reactions. mdpi.com Their negligible vapor pressure, thermal stability, and tunable solubility make them attractive green alternatives. mdpi.com In the enzymatic synthesis of fatty acid esters, ILs have been shown to improve reaction rates and yields. For instance, in the synthesis of docosahexaenoic acid lyso-phospholipids (DHA-LPC), 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4mim][BF4]) was identified as a suitable IL, leading to high product yields. mdpi.com A key advantage is the ease of product separation and the potential for catalyst and IL recycling, which significantly reduces waste. mdpi.compsu.edu

Solvent-Free Methodologies: Conducting reactions without any solvent is an ideal green chemistry scenario. mdpi.com Solvent-free systems (SFS) for enzymatic esterification are particularly effective for producing esters like this compound. mdpi.commdpi.com These reactions, often catalyzed by immobilized lipases such as Candida antarctica lipase (B570770) B (Novozym 435), offer high volumetric productivity and simplify downstream processing. mdpi.comulpgc.es The direct esterification of a fatty acid and an alcohol proceeds with the removal of water, often under vacuum, to drive the reaction toward completion. rsc.org This method has been successfully used to synthesize various natural aroma esters with high conversion rates. rsc.org The efficiency of solvent-free enzymatic synthesis of long-chain esters is well-documented, making it a highly viable and sustainable strategy for this compound production. researchgate.netmdpi.com

Reducing energy consumption is another cornerstone of green chemistry. Microwave and ultrasound technologies offer energy-efficient alternatives to conventional heating methods for chemical synthesis. plos.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating directly to the reacting molecules, leading to a dramatic reduction in reaction times, often from hours to minutes. nih.govorganic-chemistry.org This efficiency minimizes energy waste and can lead to higher product yields by reducing the formation of side products. mdpi.com Microwave-assisted esterification has been successfully applied to a wide range of carboxylic acids and alcohols. researchgate.netmdpi.com Studies on the noncatalytic esterification of oleic acid have shown that microwave irradiation results in significantly higher conversion rates compared to conventional heating at the same temperature, demonstrating a clear advantage for this technology in producing fatty acid esters. mdpi.com

| Ester Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Fatty Acid Ethyl Esters | Microwave | 6 hours | 97.62% | mdpi.com |

| Fatty Acid Ethyl Esters | Conventional Heating | > 6 hours | < 80% | mdpi.com |

| Various Esters | Microwave | 1-5 minutes | Excellent | organic-chemistry.org |

| Various Esters | Conventional Heating | Several hours | Variable | organic-chemistry.org |

Ultrasound-Assisted Approaches: Sonochemistry, the application of ultrasound to chemical reactions, enhances reaction rates through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. biointerfaceresearch.commdpi.com This phenomenon creates localized hot spots with extreme temperatures and pressures, intensifying mass transfer and accelerating the reaction. biointerfaceresearch.com Ultrasound-assisted esterification of fatty acids can be performed at room temperature, significantly reducing energy consumption compared to methods requiring reflux. biointerfaceresearch.com Studies show that this technique can shorten reaction times from hours to minutes while increasing yields by 2-10% over conventional methods. biointerfaceresearch.com This makes it a promising, energy-efficient method for the green synthesis of this compound. researchgate.net

Purification, Isolation, and Yield Optimization Techniques for this compound

Effective purification and yield optimization are essential for developing a commercially viable and sustainable process for producing this compound.

Purification and Isolation: As a wax ester, this compound is a nonpolar lipid. Purification strategies typically involve separating it from unreacted starting materials (docosanoic acid and isobutanol), the catalyst, and any byproducts. Common laboratory and industrial techniques include:

Chromatography: Silica gel column chromatography is a standard method for separating lipids. nih.gov A nonpolar solvent system, such as hexane (B92381) with a small amount of a more polar co-solvent like chloroform (B151607) or diethyl ether, can be used to elute the wax ester while retaining the more polar fatty acid and alcohol starting materials. nih.gov

Crystallization: The product can be purified by crystallization from a suitable solvent. The crude ester is dissolved in a minimal amount of a hot solvent (e.g., ethanol) and allowed to cool, causing the pure wax ester crystals to precipitate. nih.gov

Solid-Phase Extraction (SPE): SPE is an efficient method for separating lipid classes. plos.orgnih.gov A crude reaction mixture can be passed through an SPE column, where different components are selectively eluted to isolate the pure wax ester. nih.govuit.no

Distillation/Evaporation: After the reaction, excess volatile reactants like isobutanol can be removed under reduced pressure. biointerfaceresearch.com

Yield Optimization: Maximizing the yield of this compound requires careful control over reaction parameters. Optimization is often achieved by systematically studying the influence of several key variables. nih.gov

Molar Ratio of Reactants: Esterification is an equilibrium reaction. According to Le Châtelier's principle, using an excess of one reactant (typically the less expensive one, isobutanol) can shift the equilibrium to favor product formation. mdpi.com The optimal molar ratio depends on the specific catalyst and reaction conditions. fkit.hrnih.gov

Catalyst Loading: The amount of catalyst used affects the reaction rate. For enzymatic reactions, increasing the lipase concentration generally improves the yield up to a certain point, after which substrate availability may become the limiting factor. mdpi.com

Temperature: Reaction temperature influences both the reaction rate and, in the case of enzymatic catalysis, the stability of the enzyme. mdpi.com While higher temperatures increase the rate of chemical esterification, they can lead to enzyme denaturation above an optimal range (typically 40-60 °C for lipases). mdpi.com

Water Removal: The removal of water, a byproduct of esterification, is crucial for driving the reaction to completion and achieving high yields. This is often accomplished by performing the reaction under a vacuum or using molecular sieves. rsc.org

The optimization of these parameters is often performed using statistical methods like Response Surface Methodology (RSM) to identify the ideal conditions for maximizing the yield of the final ester product. mdpi.comresearchgate.net

Advanced Analytical Characterization of Isobutyl Docosanoate

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy offers unparalleled insight into the molecular architecture of Isobutyl docosanoate. Techniques such as NMR and Infrared (IR) spectroscopy provide detailed information on the chemical environment of individual atoms and the nature of chemical bonds, respectively, which are crucial for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like this compound. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides a detailed map of the molecular framework, confirming the identity of the compound and assessing its purity.

Proton (¹H) NMR spectroscopy provides specific information about the hydrogen atoms within the this compound molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal correspond to the unique electronic environment of the protons.

The ¹H NMR spectrum of this compound is characterized by several key signals. The terminal methyl group of the long docosanoate chain appears as a triplet at approximately 0.88 ppm. The extensive chain of methylene (-CH₂-) groups produces a large, overlapping signal around 1.25 ppm. The methylene group alpha to the carbonyl (C2 position) is deshielded and appears as a triplet around 2.28 ppm, while the methylene group beta to the carbonyl (C3 position) is found at about 1.62 ppm.

On the isobutyl portion of the ester, the two methyl groups are equivalent and appear as a doublet at approximately 0.92 ppm. The methine proton (-CH-) shows a multiplet around 1.94 ppm, and the methylene protons of the ester linkage (-O-CH₂-) are observed as a doublet at about 3.88 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Docosanoate CH₃ (Terminal) | ~ 0.88 | Triplet (t) | ~ 6.7 |

| Docosanoate (CH₂)n | ~ 1.25 | Multiplet (m) | - |

| Docosanoate β-CH₂ to C=O | ~ 1.62 | Multiplet (m) | - |

| Docosanoate α-CH₂ to C=O | ~ 2.28 | Triplet (t) | ~ 7.5 |

| Isobutyl -CH(CH₃)₂ | ~ 0.92 | Doublet (d) | ~ 6.7 |

| Isobutyl -CH(CH₃)₂ | ~ 1.94 | Multiplet (m) | - |

| Isobutyl -O-CH₂- | ~ 3.88 | Doublet (d) | ~ 6.7 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and structural verification.

The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield at approximately 173.9 ppm. The carbon of the ester linkage methylene group (-O-CH₂-) is found around 70.5 ppm. The methine carbon of the isobutyl group appears at about 27.8 ppm, and its two equivalent methyl carbons resonate at approximately 19.1 ppm.

For the long docosanoate chain, the terminal methyl carbon has a chemical shift of about 14.1 ppm. The methylene carbon alpha to the carbonyl is observed around 34.4 ppm, while the beta-methylene is at approximately 25.1 ppm. The bulk of the internal methylene carbons of the long chain produce a series of overlapping signals in the region of 29.2 to 29.7 ppm. Other specific methylene carbons near the ends of the chain can also be resolved at approximately 22.7 ppm and 31.9 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~ 173.9 |

| Isobutyl -O-CH₂- | ~ 70.5 |

| Docosanoate α-CH₂ to C=O | ~ 34.4 |

| Docosanoate chain end CH₂ | ~ 31.9 |

| Docosanoate (CH₂)n | ~ 29.2 - 29.7 |

| Isobutyl -CH(CH₃)₂ | ~ 27.8 |

| Docosanoate β-CH₂ to C=O | ~ 25.1 |

| Docosanoate chain end CH₂ | ~ 22.7 |

| Isobutyl -CH(CH₃)₂ | ~ 19.1 |

| Docosanoate CH₃ (Terminal) | ~ 14.1 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping the connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the -O-CH₂- protons and the adjacent -CH- proton, and between the -CH- proton and the two -CH₃ groups of the isobutyl moiety. It would also confirm the connectivity of the methylene groups in the docosanoate chain, for instance, between the α-CH₂ and β-CH₂ protons. magritek.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to (one-bond C-H coupling). This technique is essential for definitively assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum. For example, it would link the proton signal at ~3.88 ppm to the carbon signal at ~70.5 ppm, confirming the assignment of the -O-CH₂- group. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. magritek.com This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and piecing together different parts of the molecule. In this compound, HMBC would show a key correlation between the protons of the -O-CH₂- group (~3.88 ppm) and the ester carbonyl carbon (~173.9 ppm), unequivocally establishing the ester linkage. It would also show correlations from the α-CH₂ protons of the acid chain to the carbonyl carbon.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound are dominated by features characteristic of a long-chain aliphatic ester.

Infrared (IR) Spectroscopy: The most prominent absorption in the IR spectrum is the strong carbonyl (C=O) stretching band, which is characteristic of esters and typically appears in the range of 1750-1735 cm⁻¹. Another key feature is the strong C-O stretching vibration, which for esters appears in the 1300-1000 cm⁻¹ region. The spectrum also displays strong C-H stretching vibrations from the numerous methyl and methylene groups just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). C-H bending vibrations for these groups are also observed in the 1470-1365 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, Raman is particularly sensitive to the non-polar bonds of the long hydrocarbon backbone. The C-H stretching region (2800-3000 cm⁻¹) is strong, as are the C-H bending/scissoring modes (~1440 cm⁻¹) and C-C stretching vibrations within the alkyl chain (1060-1130 cm⁻¹). researchgate.netnih.gov The high intensity of these aliphatic chain signals makes Raman spectroscopy a powerful tool for studying the conformational order of long-chain lipids. researchgate.net

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | IR | ~ 1740 | Strong |

| C-H Stretch (Alkyl) | IR, Raman | ~ 2850 - 2960 | Strong |

| C-H Bend (CH₂) | IR, Raman | ~ 1465 | Medium |

| C-O Stretch (Ester) | IR | ~ 1250 - 1160 | Strong |

| C-C Stretch (Alkyl Chain) | Raman | ~ 1060 - 1130 | Strong |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Conformational Analysis through Vibrational Signatures

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, serves as a powerful tool for the conformational analysis of molecules like this compound. These techniques probe the vibrational energy levels of molecules, providing a spectrum of frequencies that correspond to specific bond vibrations (stretching, bending, rocking) and torsional modes. The precise frequencies of these vibrations are sensitive to the molecule's three-dimensional structure, or conformation mdpi.comnih.gov.

For a long-chain ester such as this compound, the vibrational spectrum is complex but can be interpreted by assigning specific bands to different functional groups. Key vibrational modes for conformational analysis include:

Carbonyl (C=O) Stretching: The ester carbonyl group exhibits a strong absorption band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. The exact position and shape of this band can be influenced by the local conformational environment.

C-O Stretching: The C-O single bond stretching vibrations of the ester group, typically appearing in the 1000-1300 cm⁻¹ region, are also sensitive to conformational changes.

Methylene (CH₂) Rocking and Wagging: The long docosanoate chain consists of numerous methylene groups. The collective vibrations of this chain, particularly the CH₂ rocking and wagging modes in the 720-1000 cm⁻¹ range, can provide information about the packing and ordering of the alkyl chain.

Isobutyl Group Vibrations: The characteristic vibrations of the isobutyl group, including C-H bending and skeletal vibrations, can also be identified.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies for different possible conformers of the molecule nih.govnih.gov. By comparing the experimentally obtained IR and Raman spectra with the calculated spectra for various stable conformers (e.g., different rotational isomers around the C-O bonds), the most likely conformation(s) in a given state (solid, liquid, or in solution) can be determined nih.goviu.edu.sa. For instance, studies on similar molecules like isobutyl cyanide have shown that quantum chemical methods can predict the existence and vibrational signatures of different rotameric forms nih.gov.

Table 1: Characteristic Vibrational Modes for Conformational Analysis of Long-Chain Esters

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |

|---|---|---|

| Carbonyl (C=O) Stretch | 1735-1750 | Sensitive to electronic and steric environment of the ester group. |

| C-O-C Asymmetric Stretch | 1250-1150 | Sensitive to rotation around the ester C-O single bond. |

| Methylene (CH₂) Rocking | 720-730 | Indicates chain packing and crystallinity in the solid state. |

| Methyl (CH₃) Bending | 1470-1430 and 1385-1370 | Characteristic of the alkyl and isobutyl terminal groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound (C₂₆H₅₂O₂) pinpools.com. The choice of ionization technique significantly affects the resulting mass spectrum.

Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV) emory.edu. This process imparts significant energy, leading to extensive fragmentation. While the molecular ion (M⁺•) may be weak or absent for long-chain esters, the fragmentation pattern is highly reproducible and provides rich structural information. For this compound, characteristic fragments would be expected from:

McLafferty Rearrangement: A common fragmentation pathway for esters, potentially leading to a characteristic ion. For instance, in a related compound, octanoate isobutyl ester, a McLafferty + 1 rearrangement results in a fragment from the loss of C₄H₇ (M-55) researchgate.net.

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group.

Loss of the Isobutyl Group: Cleavage of the ester C-O bond can lead to the loss of the isobutoxy group (•OC₄H₉) or an isobutene molecule (C₄H₈), resulting in an acylium ion [C₂₁H₄₃CO]⁺. The loss of the isobutoxy group (C₄H₉O, M-73) is a noted fragmentation pattern for isobutyl esters researchgate.net.

Hydrocarbon Fragments: A series of ions separated by 14 Da (CH₂) corresponding to the fragmentation of the long docosanoate alkyl chain.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol wikipedia.orgcreative-proteomics.com. It imparts minimal excess energy, making it ideal for observing the intact molecule. ESI is particularly useful for analyzing wax esters and other lipids nih.gov. This compound would typically be observed as a protonated molecule [M+H]⁺ or as adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ nih.gov.

When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion (e.g., [M+H]⁺). This collision-induced dissociation (CID) provides different structural information than EI. For wax esters, the fragmentation of protonated or ammoniated adducts often leads to product ions corresponding to the protonated fatty acid and the alkyl carbocation from the alcohol moiety, allowing for unambiguous identification of the acid and alcohol components nih.gov.

Table 2: Comparison of EI and ESI for this compound Analysis

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

|---|---|---|

| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) wikipedia.org |

| Primary Ion Observed | Fragment Ions | Pseudomolecular Ions ([M+H]⁺, [M+Na]⁺) nih.gov |

| Molecular Ion (M⁺•) | Often weak or absent | Not typically formed |

| Fragmentation | Extensive and Reproducible | Minimal; controlled via MS/MS nih.gov |

| Key Application | Structural elucidation via fragmentation patterns | Accurate molecular weight determination; analysis of complex mixtures |

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass based on the masses of its constituent isotopes.

For this compound, the molecular formula is C₂₆H₅₂O₂ pinpools.com. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. An experimental measurement of the exact mass of the protonated molecule [M+H]⁺ using an HRMS instrument like an Orbitrap or a Time-of-Flight (TOF) analyzer would confirm the elemental composition and unambiguously identify the compound, distinguishing it from isomers or other compounds with the same nominal mass mdpi.commdpi.com.

Table 3: Exact Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₂₆H₅₂O₂ | 396.39638 |

| Protonated Molecule [M+H]⁺ | C₂₆H₅₃O₂⁺ | 397.40421 |

| Sodiated Adduct [M+Na]⁺ | C₂₆H₅₂O₂Na⁺ | 419.38617 |

Chromatographic Separation and Quantification Techniques

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like this compound lbtu.lv. The compound is vaporized and separated from other components in a mixture as it passes through a long, thin capillary column. The choice of stationary phase within the column is critical for achieving optimal separation. For fatty acid esters, columns with nonpolar (e.g., dimethylpolysiloxane) or moderately polar (e.g., polyethylene glycol) stationary phases are commonly used .

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is widely used for quantification in GC. It provides a response that is proportional to the mass of carbon atoms entering the flame, making it highly sensitive and reliable for quantifying this compound, especially when using an appropriate internal standard lbtu.lv.

Mass Spectrometry (MS) Detector: Using a mass spectrometer as a detector for GC (GC-MS) combines the powerful separation capabilities of GC with the definitive identification power of MS bevital.no. As this compound elutes from the GC column, it is ionized (typically by EI), and a mass spectrum is generated. This spectrum acts as a chemical fingerprint, which can be compared to spectral libraries for positive identification researchgate.netbevital.no. GC-MS can be operated in full-scan mode to acquire complete mass spectra or in selected ion monitoring (SIM) mode, where only specific characteristic ions are monitored, to achieve much higher sensitivity for quantification bevital.no.

The retention time of a compound in a GC analysis can vary with changes in experimental conditions (e.g., temperature program, column length, gas flow rate). To create a more universal and reproducible identification parameter, the concept of the Retention Index (RI) was developed. The RI system normalizes the retention time of a compound to the retention times of a series of n-alkane standards run under the identical chromatographic conditions glsciences.com.

Table 4: Reference Retention Index Data for a Related Compound

| Compound | Stationary Phase Type | Retention Index (LRI) |

|---|---|---|

| Methyl Docosanoate | Non-polar (e.g., DB-5) | ~2530 nist.gov |

| Isobutyl Acetate | Non-polar (e.g., DB-5) | 761 researchgate.net |

Note: The retention index for this compound would need to be experimentally determined but would be significantly higher than these reference compounds.

Gas Chromatography (GC) with Various Detectors (e.g., Flame Ionization Detector, Mass Spectrometry)

Quantitative Analysis of Reaction Mixtures and Purity Assessment

The quantitative analysis of reaction mixtures from the synthesis of this compound and the purity assessment of the final product are critical for process optimization and quality control. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for these purposes.

Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust method for quantifying the components of the esterification reaction mixture. lbtu.lvnih.gov This technique allows for the separation and quantification of the desired ester, unreacted starting materials such as docosanoic acid and isobutanol, and any potential side-products. For analysis, fatty acids are often converted to their methyl esters (FAMEs) to improve volatility and reduce peak tailing, though direct analysis is also possible. sigmaaldrich.comresearchgate.net The method's validation would include parameters like linearity, precision, accuracy, and sensitivity to ensure reliable results. nih.gov

Purity assessment of the final this compound product is commonly performed using both GC-FID and HPLC. These methods can detect and quantify residual starting materials and byproducts, ensuring the final product meets specified purity levels. Differential Scanning Calorimetry (DSC) can also be used as a complementary technique to determine purity, based on the principle of melting point depression caused by impurities.

Below is a representative data table for the purity assessment of a synthesized batch of this compound using GC-FID.

| Component | Retention Time (min) | Area (%) | Specification | Result |

| Isobutanol | 3.5 | 0.08 | ≤ 0.1% | Pass |

| This compound | 18.2 | 99.85 | ≥ 99.5% | Pass |

| Docosanoic Acid | 21.5 | 0.05 | ≤ 0.1% | Pass |

| Unknown Impurity 1 | 17.9 | 0.02 | ≤ 0.05% | Pass |

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is an indispensable tool for the analysis of long-chain esters like this compound, offering high resolution and sensitivity. edpsciences.orgwiley.com Method development focuses on optimizing the separation of the target analyte from any impurities.

Reverse-Phase (RP) HPLC: This is the most common mode for analyzing fatty acid esters. aocs.org In RP-HPLC, a non-polar stationary phase (e.g., C18 or C30) is used with a polar mobile phase. tandfonline.comsemanticscholar.org For a highly non-polar molecule like this compound, a non-aqueous mobile phase system, such as acetonitrile/ethyl acetate or methanol/chloroform (B151607), is often required for adequate elution and separation. nih.govtandfonline.com Separation is based on the principle that longer alkyl chains and fewer double bonds result in longer retention times. aocs.orgresearchgate.net Optimization involves adjusting the mobile phase gradient, flow rate, and column temperature to achieve baseline resolution of all components. edpsciences.org Due to the lack of a strong chromophore in this compound, detection is typically achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). thermofisher.comresearchgate.net

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. NP-HPLC is particularly useful for separating lipids into classes. thermofisher.com For this compound, this method can effectively separate the ester from more polar impurities like free fatty acids and alcohols or less polar impurities like hydrocarbons. researchgate.net

The table below summarizes key parameters considered during HPLC method development.

| Parameter | Reverse-Phase (RP) Optimization | Normal-Phase (NP) Optimization |

| Stationary Phase | C18, C8, C30 | Silica, Cyano, Amino |

| Mobile Phase | Acetonitrile, Methanol, Water, Chloroform | Hexane (B92381), Isooctane, Ethyl Acetate, Dichloromethane |

| Elution Mode | Gradient elution is common to separate analytes with a wide range of polarities. | Isocratic elution is often sufficient for class separation. |

| Detector | ELSD, CAD, Refractive Index (RI), or UV (if derivatized). edpsciences.org | ELSD, CAD, RI |

| Flow Rate | Typically 0.5 - 2.0 mL/min | Typically 0.5 - 2.0 mL/min |

| Temperature | Controlled (e.g., 30-40 °C) to ensure reproducible retention times. edpsciences.org | Ambient or controlled. |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry, providing definitive identification of analytes. rssl.comnih.govresearchgate.net For a non-polar compound like this compound, Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization source. nih.govresearchgate.net

LC-MS analysis provides the molecular weight of the parent compound and its impurities. rssl.com High-resolution mass spectrometry (HRMS) can yield accurate mass data, which allows for the determination of the elemental composition of an unknown peak. wiley.com Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected parent ion, providing structural information that is crucial for the unequivocal identification of impurities or degradation products. nih.govresearchgate.net

| Analyte | Formula | Expected [M+H]⁺ m/z |

| This compound | C₂₆H₅₂O₂ | 397.40 |

| Docosanoic Acid | C₂₂H₄₄O₂ | 341.33 |

| Isobutanol | C₄H₁₀O | 75.08 |

Electrochemical Analytical Techniques

Direct electrochemical analysis of this compound is generally not feasible as the ester functional group and the long saturated alkyl chains are not electroactive within typical potential windows. However, electrochemical methods can be applied indirectly or as a specialized detection technique coupled with chromatography.

Electrochemical detectors (ECD) can be coupled with HPLC for the highly sensitive detection of electroactive compounds. antecscientific.com While this compound itself is not electroactive, this technique could be invaluable for quantifying trace-level impurities that are, such as certain precursor aldehydes, phenols, or specific degradation products that may arise from oxidation. antecscientific.com

Additionally, voltammetric sensors have been developed for the determination of free fatty acids (the precursor to the ester). nih.gov Such a sensor could potentially be used to monitor the consumption of the docosanoic acid starting material in the reaction mixture, providing an indirect measure of reaction progress. Research has also explored electrochemical biosensors for detecting specific fatty acids, which could be adapted for process monitoring if specific electroactive species are involved. acs.org

Advanced Solid-State Analytical Methodologies for Crystalline Forms

The physical properties of this compound in its solid state are dictated by its crystalline structure. Advanced analytical techniques are used to characterize these properties, which are crucial for product formulation and stability.

X-ray Diffraction (XRD): Powder XRD is the definitive technique for studying the crystalline nature of materials. colostate.edu The diffraction pattern is a unique fingerprint of a specific crystalline form, or polymorph. For long-chain molecules like wax esters, the XRD pattern provides information on both the lateral packing of the hydrocarbon chains ('short spacings') and the layering of the molecules ('long spacings'). colostate.edujournals.co.za The presence of sharp peaks indicates a crystalline material, while broad humps suggest an amorphous component. researchgate.net Different processing conditions can lead to different polymorphs, each with unique XRD patterns and physical properties. researchgate.net

The table below shows hypothetical XRD data for a crystalline form of this compound, based on typical patterns for long-chain esters. journals.co.zanih.gov

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Assignment |

| 2.5 | 35.3 | 100 | Long Spacing (001) |

| 5.0 | 17.7 | 45 | Long Spacing (002) |

| 21.5 | 4.13 | 80 | Short Spacing (110) |

| 23.9 | 3.72 | 65 | Short Spacing (200) |

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (Tfus) and the enthalpy of fusion (ΔfusH) of a crystalline solid. researchgate.net These values are characteristic of the substance and its specific polymorphic form. The purity of the compound can also be estimated from the shape of the melting peak. A sharp, well-defined melting peak is indicative of a high-purity substance. The presence of multiple melting peaks can indicate polymorphism or the presence of different components in a mixture.

| Thermal Property | Value |

| Onset of Melting | 53.5 °C |

| Melting Point (Peak) | 55.2 °C |

| Enthalpy of Fusion (ΔfusH) | 210 J/g |

Note: The DSC data presented are illustrative for a long-chain wax ester and may not represent the exact values for this compound.

Reaction Mechanisms and Chemical Transformations of Isobutyl Docosanoate

Hydrolytic Cleavage Mechanisms: Acidic and Basic Conditions

The ester linkage in isobutyl docosanoate is susceptible to hydrolytic cleavage, a reaction that breaks the ester bond to yield docosanoic acid and isobutanol. This process can be catalyzed by either acid or base.

Saponification Pathways and Kinetics

Saponification is the base-promoted hydrolysis of an ester, resulting in the formation of an alcohol and a carboxylate salt, commonly referred to as a "soap." For this compound, saponification with a base like sodium hydroxide (B78521) (NaOH) produces sodium docosanoate and isobutanol. The reaction is effectively irreversible because the final proton transfer from the carboxylic acid to the alkoxide is energetically favorable. youtube.com

The kinetics of saponification for long-chain fatty acid esters have been studied extensively. The reaction rate is dependent on several factors, including the concentration of the base, temperature, and the solvent system used. researchgate.netbenchchem.com Studies on similar fatty acid esters show that the rate constant for saponification increases significantly with temperature. researchgate.net For instance, research on fatty acid methyl esters (FAMEs) demonstrated a more than four-fold increase in the saponification rate constant when the temperature was raised from 40 °C to 60 °C. researchgate.net

The choice of alcohol as a solvent also impacts the kinetics. The rate of saponification has been found to be significantly faster in ethanol-hydroxide solutions compared to methanol-hydroxide solutions, which is attributed to the lower acidity of ethanol (B145695), leading to a higher effective concentration of hydroxide ions. researchgate.net The activation energies for the saponification of FAMEs in various alcoholic hydroxides are typically in the range of 60-64 kJ mol⁻¹. researchgate.net

Table 1: Kinetic Data for Saponification of Fatty Acid Methyl Esters (FAME) in Alcoholic NaOH (Data adapted by analogy from studies on FAMEs) researchgate.net

| Temperature (°C) | Rate Constant in Methanol-NaOH (L mol⁻¹ min⁻¹) | Rate Constant in Ethanol-NaOH (L mol⁻¹ min⁻¹) |

| 40 | 1.31 | ~4.6 (estimated 3.5x faster) |

| 50 | 3.08 | ~10.8 (estimated 3.5x faster) |

| 60 | 5.63 | ~19.7 (estimated 3.5x faster) |

Transesterification Reaction Pathways with Various Alcohols

Transesterification, or alcoholysis, is a process where the isobutyl group of this compound is exchanged with the alkyl group of another alcohol. abu.edu.nglibretexts.org This reaction is typically catalyzed by an acid or a base and results in the formation of a new ester and isobutanol. The reaction is an equilibrium process, and an excess of the reactant alcohol is often used to shift the equilibrium towards the products. abu.edu.ngpsu.edu

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. scielo.org.ar Studies involving the transesterification of oils with various alcohols have shown that branched-chain alcohols, such as isobutyl alcohol itself, can be effective reactants. scielo.org.ar In acid-catalyzed reactions, branched alcohols can even show higher conversion rates compared to methanol, particularly under microwave heating conditions, as the acid catalyst enhances the electrophilicity of the carbonyl carbon, mitigating the steric hindrance of the incoming nucleophile. scielo.org.ar

Base-catalyzed transesterification is generally faster than the acid-catalyzed route. abu.edu.ng The mechanism involves the formation of a potent nucleophile, an alkoxide, by the reaction of the alcohol with the base catalyst. psu.edu This alkoxide then attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate, which subsequently collapses to release the isobutoxide leaving group and form the new ester. abu.edu.ng

Alcoholysis Reactions and Equilibrium Studies

Alcoholysis is a reversible reaction, and the position of the equilibrium is governed by the relative stability and concentration of the reactants and products. scielo.org.ar To achieve a high yield of the desired ester, the equilibrium can be manipulated based on Le Chatelier's principle. Common strategies include:

Using an excess of the reactant alcohol: This increases the concentration of one of the reactants, pushing the equilibrium toward the formation of the new ester. psu.edu

Removing one of the products: Continuously removing the lower-boiling alcohol (e.g., isobutanol) from the reaction mixture by distillation can effectively drive the reaction to completion.

Studies on the transesterification of triglycerides with supercritical alcohols like ethanol and isobutanol have shown that high temperatures (e.g., 310–420 °C) and pressures can enhance reaction rates and yields, as the reactants form a homogeneous phase, overcoming mass transfer limitations. mdpi.com The choice of alcohol also influences reactivity; for example, in acid-catalyzed reactions under microwave heating, the conversion has been observed to increase with alcohols of higher molecular weight and boiling points, such as isobutyl alcohol and isopentyl alcohol. scielo.org.ar

Table 2: Relative Reactivity of Different Alcohols in Acid-Catalyzed Transesterification (Data based on qualitative findings from palm oil transesterification) scielo.org.ar

| Alcohol | Relative Conversion Rate (Ascending Order) |

| Methanol | 1 (Lowest) |

| 2-Butanol | 2 |

| Isopropyl alcohol | 3 |

| Isobutyl alcohol | 4 |

| Isopentyl alcohol | 5 (Highest) |

Reduction Reactions of the Ester Moiety to Alcohols or Aldehydes

The ester group of this compound can be reduced to yield either primary alcohols or an aldehyde, depending on the reducing agent and reaction conditions.

A strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester all the way to primary alcohols. masterorganicchemistry.com In this reaction, the ester is cleaved, and both the acyl and the alkoxy portions are reduced. The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield two alcohols: docosanol (from the acyl chain) and isobutanol (from the alkoxy group).

For a more selective transformation, a bulkier and less reactive reducing agent is required. Di-isobutyl aluminum hydride (DIBAL-H) is particularly useful for the partial reduction of esters to aldehydes. masterorganicchemistry.commasterorganicchemistry.com When one equivalent of DIBAL-H is added to this compound at low temperatures (typically -78 °C), the reaction stops at the aldehyde stage. masterorganicchemistry.com The mechanism involves the coordination of the Lewis acidic aluminum center to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup, this intermediate hydrolyzes to form docosanal (B110267) and isobutanol. masterorganicchemistry.com

Radical Reactions and Oxidative Transformations of the Ester and Alkyl Chains

In addition to reactions at the ester functional group, the long alkyl chains of this compound are susceptible to radical reactions, particularly oxidation. The presence of tertiary C-H bonds in the isobutyl group makes it a potential site for radical attack, although the long docosanoate chain provides many secondary C-H bonds that are also reactive.

Autoxidation: In the presence of oxygen, heat, or light, esters of long-chain fatty acids can undergo autoxidation, a free-radical chain reaction that leads to the formation of hydroperoxides. benchchem.com This process is responsible for the rancidity of fats and oils. The mechanism involves three stages: numberanalytics.com

Initiation: Formation of a free radical on the alkyl chain.

Propagation: The alkyl radical (R•) reacts rapidly with oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another this compound molecule to form a hydroperoxide (ROOH) and a new alkyl radical, continuing the chain.

Termination: The reaction stops when two radicals combine to form a stable, non-radical product.

The resulting hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids, which contribute to off-flavors and degradation.

Controlled Oxidation: The alkyl chains can also be functionalized through controlled oxidation reactions. For example, reaction with strong oxidizing agents can lead to specific products. benchchem.com

Table 3: Potential Products from Controlled Oxidation of this compound (Data based on general oxidation reactions of similar compounds) benchchem.com

| Oxidizing Agent | Potential Primary Products |

| Ozone (O₃) | Ozonides, which can be cleaved to form aldehydes and carboxylic acids |

| Peracetic Acid (CH₃CO₃H) | Epoxidized esters (epoxides along the alkyl chain) |

| Hydrogen Peroxide (H₂O₂) | Hydroxy acids (after hydrolysis of the ester) |

Thermal Degradation Mechanisms and Stability Profiles

Direct and specific research on the thermal degradation mechanisms of this compound is not extensively detailed in publicly available literature. However, its thermal stability and degradation pathways can be inferred from the behavior of its constituent parts—the long-chain docosanoate (behenate) ester and the isobutyl group—as well as from studies on similar fatty acid esters.

Generally, long-chain fatty acid esters exhibit considerable thermal stability. Docosanoic acid, the parent carboxylic acid of this compound, is stable under normal temperatures and pressures. chemsrc.com However, at elevated temperatures, thermal decomposition is expected to occur. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. chemsrc.com For similar long-chain esters, thermal stability is often enhanced in inert atmospheres, which can delay the onset of decomposition.

The primary mechanisms for the thermal degradation of this compound are anticipated to involve the cleavage of the ester linkage. Two principal pathways are plausible:

Elimination Reaction: This pathway involves the cleavage of the C-O bond of the isobutyl group, proceeding through a six-membered ring transition state. This type of reaction would lead to the formation of isobutene (2-methylpropene) and docosanoic acid (behenic acid). This is a common degradation route for esters with a beta-hydrogen on the alcohol moiety.

Radical Scission: At higher temperatures, homolytic cleavage of the bonds within the molecule can occur, leading to the formation of various radical species. This can result in a more complex mixture of degradation products, including alkanes, alkenes, and smaller ester fragments.

In the presence of oxygen, oxidative degradation (autoxidation) becomes a significant pathway, even at lower temperatures than those required for thermal cleavage. This process, common in cosmetic formulations containing fatty acid esters, involves the formation of hydroperoxides at the carbon atoms adjacent to the ester group or along the alkyl chain, which can then decompose into a variety of aldehydes, ketones, and shorter-chain carboxylic acids.

The table below summarizes the expected degradation products based on the mechanisms observed in analogous chemical structures.

| Degradation Mechanism | Key Conditions | Primary Products | Notes |

| Thermal Elimination | High Temperature, Inert Atmosphere | Docosanoic Acid, Isobutene | Proceeds via a cyclic transition state; a common pathway for esters with beta-hydrogens. |

| Radical Scission | Very High Temperature | Alkanes, Alkenes, Shorter-chain esters | Results from homolytic bond cleavage, leading to a complex product mixture. |

| Oxidative Degradation | Presence of Oxygen, Heat, Light | Hydroperoxides, Aldehydes, Ketones, Carboxylic Acids | Autoxidation pathway that can lead to rancidity in formulations. |

This table is based on inferred pathways from chemically similar compounds due to the lack of direct studies on this compound.

Polymerization and Oligomerization Behavior in Controlled Environments

There is no significant evidence in the reviewed scientific literature to suggest that this compound undergoes polymerization or oligomerization to form homopolymers or well-defined oligomers. As a saturated fatty acid ester, this compound lacks a reactive functional group, such as a vinyl group or a strained ring, that is typically required to act as a monomer in addition or ring-opening polymerization reactions.

While this compound itself is not a monomer for polymerization, compounds with similar isobutyl groups, such as isobutyl vinyl ether (IBVE) , are well-known to undergo cationic polymerization. spsj.or.jprsc.org The vinyl group in IBVE is susceptible to electrophilic attack, initiating a chain-growth reaction that leads to the formation of poly(isobutyl vinyl ether). spsj.or.jprsc.org This highlights that the polymerizable nature of a molecule is dictated by specific functional groups, which are absent in this compound.

In the broader context of polymer science, long-chain esters like this compound may be included in polymer formulations, but not as the primary monomer. For instance, they can be used as plasticizers, lubricants, or components in complex mixtures for cosmetic or industrial applications. google.comgoogle.com Patents sometimes list various fatty acid esters, including docosanoates, as potential components within polymer compositions or as additives that can be stabilized by other compounds. google.com However, in these contexts, they are not undergoing polymerization themselves but are physically mixed with the polymer matrix.

The table below contrasts the polymerization behavior of this compound with that of a structurally related but polymerizable compound.

| Compound | Polymerization/Oligomerization Behavior | Reason | Relevant Polymerization Type |

| This compound | Does not polymerize or oligomerize. | Lacks a polymerizable functional group (e.g., double bond). It is a saturated ester. | Not Applicable |

| Isobutyl Vinyl Ether | Readily undergoes polymerization. | Contains a reactive vinyl group. | Cationic Polymerization spsj.or.jprsc.org |

Environmental Fate and Biodegradation Research on Isobutyl Docosanoate

Environmental Distribution and Partitioning Behavior

The way isobutyl docosanoate moves through and partitions into different environmental media like soil, water, and air is largely governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to organic matter.

Sorption to Environmental Matrices: Soil and Sediment Interactions

The sorption of an organic compound to soil and sediment is a key process that influences its mobility and bioavailability. ecetoc.orgenviro.wiki This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For this compound, a high Koc value is predicted, suggesting that it will have low mobility in soil and will tend to adsorb strongly to soil and sediment particles. nih.gov

This strong adsorption means that this compound is not expected to leach significantly into groundwater. Instead, it is likely to remain in the upper soil layers or in the sediment of aquatic systems. The primary factor governing this sorption is the interaction with the organic matter fraction of the soil or sediment. nih.gov While other factors like clay mineral content can also contribute to sorption, the high lipophilicity of this compound indicates a strong affinity for organic carbon. ecetoc.org

Predicted Soil Adsorption and Partitioning of this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Log Koc (Soil Adsorption Coefficient) | 10.37 (Estimated) | Very low mobility in soil; strong adsorption to soil and sediment. nih.gov |

| Water Solubility | 2.56 x 10⁻⁹ mg/L at 25°C (Estimated) | Essentially insoluble in water, leading to partitioning into solid phases. ontosight.ai |

Volatilization and Atmospheric Transport Considerations

Volatilization from water or soil surfaces is another potential pathway for the environmental distribution of chemicals. echemi.com This process is primarily governed by a compound's vapor pressure and its Henry's Law constant. For this compound, both of these values are predicted to be low.

The low estimated vapor pressure and Henry's Law constant indicate that volatilization from both water and moist soil surfaces is not expected to be a significant environmental fate process. echemi.com Therefore, long-range atmospheric transport of this compound is unlikely. Any small amounts that might enter the atmosphere would likely be subject to other degradation processes. researchgate.net

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with light (photodegradation) or water (hydrolysis).

Photodegradation Kinetics and Mechanisms

In the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl radicals. mdpi.comchemistry-chemists.com The rate of this reaction is a key factor in determining the atmospheric lifetime of a compound. For this compound, the estimated rate constant for its vapor-phase reaction with hydroxyl radicals leads to a relatively short atmospheric half-life.

This suggests that any this compound that does volatilize into the atmosphere will be rapidly degraded. echemi.com The degradation mechanism involves the abstraction of a hydrogen atom by a hydroxyl radical, initiating a chain of oxidative reactions. mdpi.com

Predicted Atmospheric Photodegradation of this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Photodegradation Half-life | 6.8 hours (Estimated) | Rapid degradation in the atmosphere; not persistent in air. echemi.com |

| Reaction Rate Constant | 5.66 x 10⁻¹¹ cm³/molecule-sec at 25°C (Estimated) | Indicates a high reactivity with atmospheric hydroxyl radicals. echemi.com |

Chemical Hydrolysis in Aqueous Environmental Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters like this compound, hydrolysis results in the formation of the parent alcohol (isobutyl alcohol) and carboxylic acid (docosanoic acid). The rate of this reaction is highly dependent on the pH of the surrounding water. benchchem.com

Based on estimation models, this compound is expected to be stable to hydrolysis under acidic conditions (pH 4) but may undergo hydrolysis more readily under neutral (pH 7) and alkaline (pH 9) conditions. However, even under alkaline conditions, the predicted half-life is long, suggesting that hydrolysis is not a rapid degradation pathway compared to biodegradation. europa.eu

Predicted Hydrolysis Half-life of this compound

| pH | Half-life (at 25°C) |

|---|---|

| 4 | Stable (Estimated) |

| 7 | 1.5 years (Estimated) |

| 9 | 56 days (Estimated) |

Biotic Degradation Mechanisms and Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. researchgate.netnih.gov This is often the primary degradation pathway for many organic compounds in the environment. nih.gov this compound, being a long-chain fatty acid ester, is expected to be readily biodegradable. ontosight.ai

The biodegradation process for esters typically begins with enzymatic hydrolysis of the ester bond by microbial lipases and esterases. europa.eu This initial step breaks down this compound into its constituent parts: isobutyl alcohol and docosanoic acid. Both of these breakdown products are readily metabolized by a wide variety of microorganisms in the environment. europa.eunih.gov

Docosanoic acid, a long-chain fatty acid, can be further degraded through the beta-oxidation pathway, a common metabolic process that breaks down fatty acids to produce energy. europa.eu Isobutyl alcohol is also readily biodegradable. Given its structure, this compound is not expected to persist in environments with active microbial populations, such as soil, sediment, and wastewater treatment systems. ontosight.ainih.gov

Aerobic Biodegradation Studies in Aquatic and Terrestrial Systems

Under aerobic conditions, such as those found in surface waters and topsoil, this compound is expected to undergo biodegradation. ontosight.ai Studies have indicated that this compound is biodegradable. ontosight.ai The process is initiated by microbial enzymes that catalyze the hydrolysis of the ester bond.

The general principle of aerobic biodegradation for esters involves the following steps:

Initial Hydrolysis: The ester is broken down into its constituent alcohol and fatty acid. For this compound, this yields isobutyl alcohol and docosanoic acid (also known as behenic acid).

Subsequent Degradation: These intermediate products are then typically readily metabolized by a wide range of microorganisms. Isobutyl alcohol is oxidized to simpler compounds, while docosanoic acid, a naturally occurring fatty acid, is broken down through the beta-oxidation pathway.

The rate of aerobic biodegradation is a key factor in assessing the environmental persistence of a chemical. diva-portal.org For many organic compounds, this process is the primary means of removal from the environment. diva-portal.orgnih.gov Standardized tests, such as those outlined by the OECD, can be used to assess the rate and extent of aerobic biodegradation in aquatic environments. compliancecosmos.orgoecd.org These tests typically measure CO2 evolution or dissolved organic carbon (DOC) removal over time. compliancecosmos.org While specific kinetic data for this compound is not widely published, its components are known to be biodegradable. Docosanoic acid's biodegradation is considered an important environmental fate process in both water and soil. nih.gov

The efficiency of aerobic biodegradation in terrestrial systems depends on various factors, including soil type, moisture, temperature, and the composition of the native microbial communities. velp.com Plastic materials, for instance, are tested for their biodegradability in soil by mixing them with the soil and measuring oxygen consumption or carbon dioxide evolution over an extended period. velp.com

Anaerobic Biodegradation under Oxygen-Limited Conditions

In environments where molecular oxygen is absent, such as in sediments, flooded soils, and anaerobic digesters, the biodegradation of organic compounds proceeds through anaerobic pathways. nih.govnih.gov While often slower than aerobic degradation, anaerobic processes are crucial for the complete breakdown of organic matter in these compartments. researchgate.net

The anaerobic degradation of a complex organic molecule like this compound is a multi-step process that requires the cooperation of different types of microorganisms. nih.gov

Hydrolysis: Similar to the aerobic pathway, the first step is the hydrolysis of the ester into isobutyl alcohol and docosanoic acid.

Fermentation/Acidogenesis: The resulting products are then fermented by acidogenic bacteria into simpler organic acids (like propionate (B1217596) and acetate), alcohols, hydrogen, and carbon dioxide.

Methanogenesis: In the final stage, methanogenic archaea convert these intermediates into methane (B114726) and carbon dioxide.

While some surfactants and related compounds can be resistant to anaerobic breakdown or even inhibit methanogenesis, many esters are degradable under these conditions. d-nb.info For example, certain nonionic surfactants like alkylethoxylates have been shown to be completely degraded to methane and CO2 in anaerobic reactors. d-nb.info Although specific studies on this compound are limited, the potential for its anaerobic biodegradation exists, contingent on the adaptation of the microbial community. scielo.sa.cr The lack of anaerobic biodegradability for a substance that is readily broken down aerobically is not always considered to be of high environmental relevance, as the majority of environmental compartments are aerobic. researchgate.net

Role of Specific Microbial Consortia and Enzymatic Systems in Biotransformation

The biotransformation of this compound is fundamentally dependent on the action of specific enzymes produced by microbial consortia. mdpi.com The breakdown of this ester is not the work of a single microbial species but rather a community of microorganisms that act synergistically. nih.gov

Key Enzymatic Systems: The critical first step in the degradation of this compound is the cleavage of its ester bond. This reaction is catalyzed by hydrolytic enzymes, primarily:

Lipases and Esterases: These enzymes are broadly distributed among bacteria, fungi, and yeasts. They specialize in hydrolyzing ester linkages in lipids and other esters. Fungal species, in particular, are known to produce a powerful array of enzymes capable of degrading complex polymers and organic compounds. nih.gov The biotransformation process can be harnessed for various industrial applications, including the synthesis of valuable compounds. mdpi.comnmb-journal.com Recombinant enzymes are also being developed for targeted biotransformation processes. frontiersin.orgnih.gov

Microbial Consortia: In nature, microorganisms exist in complex communities where the metabolic products of one species can serve as the substrate for another. researchgate.net This metabolic cross-feeding is essential for the complete mineralization of complex organic compounds like this compound. mdpi.com For instance, a primary group of bacteria and fungi would perform the initial hydrolysis, and then other functional groups of bacteria and archaea would degrade the resulting alcohol and fatty acid. nih.gov Engineering synthetic microbial consortia is a growing field of biotechnology aimed at optimizing the production of valuable chemicals or enhancing bioremediation. nih.gov

Identification and Characterization of Biodegradation Products and Intermediates

The identification of intermediate and final products is crucial for confirming biodegradation pathways and assessing any potential transient toxicity. The expected primary biodegradation products of this compound are its constituent alcohol and fatty acid.

| Parent Compound | Initial Biodegradation Products | Further Degradation Pathway |

| This compound | 1. Isobutyl Alcohol | Oxidation to isobutyraldehyde, then to isobutyric acid, which enters central metabolic pathways. |

| 2. Docosanoic Acid (Behenic Acid) | Degradation via the β-oxidation cycle to produce acetyl-CoA, which enters the citric acid cycle for energy production or is used in biosynthesis. |

These intermediates are generally considered to be of low environmental concern as they are readily metabolized. nih.gov Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are used to identify and quantify such degradation products in laboratory studies and environmental samples. researchgate.netnih.gov Complete mineralization, the ultimate goal of biodegradation, results in the conversion of the organic carbon in the molecule to carbon dioxide (CO2), water, and microbial biomass. cler.com

Computational Chemistry and Molecular Modeling of Isobutyl Docosanoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to study the electronic structure and reactivity of molecules with a high degree of accuracy. nih.gov These approaches, including Density Functional Theory (DFT), allow for the detailed examination of molecular properties and reaction mechanisms. nih.govhokudai.ac.jp

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For flexible molecules like isobutyl docosanoate, DFT calculations are instrumental in performing conformational analysis to identify the most stable three-dimensional structures. unibas.itfrontiersin.org The process involves calculating the energies of various possible conformations to determine the lowest energy, and therefore most stable, conformers. ethz.ch The accuracy of these calculations can be influenced by the choice of the functional and basis set, with popular options like B3LYP often providing a good balance of accuracy and computational cost. unibas.it For complex molecules, especially those with weak intramolecular interactions, dispersion-corrected DFT methods are recommended for more reliable results. ethz.ch The relative energies of different conformers, calculated by DFT, help in understanding the molecule's preferred shapes and the energetic barriers between them. unibas.it

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT conformational analysis of this compound. The values are for illustrative purposes only and would need to be determined by actual quantum chemical calculations.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Anti | 180° | 0.00 | 75.2 |

| Gauche 1 | +60° | 0.85 | 12.4 |

| Gauche 2 | -60° | 0.85 | 12.4 |

Note: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound.

Quantum chemical calculations are crucial for elucidating the mechanisms of chemical reactions. hokudai.ac.jp By mapping the potential energy surface, these methods can identify the most likely pathway a reaction will follow. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy and structure. unibas.it Understanding the transition state provides insight into the kinetics and mechanism of a transformation, such as esterification or hydrolysis of this compound. For instance, in a reaction involving the cleavage of unsaturated acids, the mechanism can be complex, and computational analysis can help to understand the positional isomers formed during the process. sciencemadness.org Theoretical calculations can also predict how the proximity of functional groups can influence the reaction's direction. sciencemadness.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govosti.gov MD simulations provide detailed information on the dynamic behavior of molecules, including their conformational changes and interactions with their environment. nih.govdiva-portal.org

MD simulations are a powerful tool for studying the interactions between a solute, such as this compound, and solvent molecules. utwente.nl These simulations can model the geometry and strength of intermolecular forces, such as van der Waals forces and hydrogen bonds, which are critical in understanding the solubility and behavior of the compound in different media. utwente.nlnih.gov By simulating a system with a large number of molecules, MD can provide a detailed analysis of these interactions. utwente.nl The accuracy of these simulations is highly dependent on the quality of the force fields used to describe the interatomic forces. diva-portal.org Mixed-solvent MD simulations, using probes like pyrimidine, acetonitrile, and isopropyl alcohol, can identify binding hotspots on a molecule. nih.gov

Unlike static quantum chemical calculations, MD simulations can explore the dynamic nature of a molecule's conformations. nih.gov A molecule like this compound exists as an ensemble of interconverting conformations, and MD simulations can track these changes over time. csic.es This provides a more realistic picture of the molecule's behavior in solution. wesleyan.edu The analysis of MD trajectories can reveal the relative populations of different conformers and the rates of transition between them, offering insights into the molecule's flexibility and dynamics. nih.govwesleyan.edu

The interaction of lipid esters like this compound with biological membranes is of significant interest. MD simulations can be used to model these interactions at an atomic level. exeter.ac.uk Such simulations can reveal how the molecule partitions into the lipid bilayer, its orientation and conformation within the membrane, and its effect on membrane properties. nih.govnih.gov These interactions are crucial for understanding the biological activity and transport of lipid-soluble molecules. nih.gov For instance, simulations can show how a molecule like n-docosanoate might influence the packing and interactions within a lipid membrane. exeter.ac.uk The study of these interactions is vital for applications in drug delivery and understanding the mechanisms of action of bioactive lipids. nih.gov

Force Field Development and Parameterization for Ester Systems

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing an atomistic-level view of molecular motion and interactions over time. The accuracy of these simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and associated parameters used to describe the potential energy of the system. researchgate.netdtic.mil For molecules like this compound, which contain an ester functional group, the development of a well-parameterized and transferable force field is critical for obtaining reliable simulation results. nih.govacs.org

A force field's potential energy function typically includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). dtic.mil While general-purpose force fields like AMBER and COMPASS exist, they may lack specific parameters for less common functional groups or may not be optimized for the condensed-phase properties of specific molecular families like long-chain esters. researchgate.netresearchgate.net Therefore, dedicated parameterization is often necessary.

The process of parameterizing a force field for an ester system involves:

Deriving Valence Parameters : Bond lengths and angles can be derived from high-level quantum mechanics (QM) calculations or experimental data. Torsional parameters (dihedrals) are often fitted to reproduce the potential energy surface from QM scans of relevant dihedral angles. mdpi.com

Assigning Partial Charges : Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived by fitting them to the electrostatic potential calculated from QM methods. researchgate.net

Optimizing Non-bonded Parameters : Van der Waals parameters (typically the Lennard-Jones potential) are optimized to reproduce experimental condensed-phase properties, such as liquid density and heat of vaporization, which are highly sensitive to these interactions. researchgate.netdtic.milacs.org

Several studies have focused on developing accurate force fields for ester systems. For instance, transferable united-atom force fields have been created for carboxylate esters that accurately predict a range of properties, including liquid densities, vapor pressures, and surface tensions for both short-chain and fatty acid methyl esters. nih.govacs.orgrsc.org Such force fields allow for the reliable simulation of complex industrial mixtures, like those involved in biodiesel production. nih.govacs.org The COMPASS force field has also been explicitly parameterized for ester functionalities, enabling the accurate prediction of molecular structures, vibrational frequencies, and various liquid and crystal properties. researchgate.netdtic.milacs.org

The table below provides an example of the types of atoms and non-bonded parameters that would be defined in a force field for simulating this compound.

Table 2: Example of Force Field Atom Types and Lennard-Jones Parameters for an Ester Group

| Atom Description | Atom Type | Epsilon (ε) (kcal/mol) | Sigma (σ) (Å) |

|---|---|---|---|

| Carbonyl Carbon | C=O | 0.056 | 3.40 |

| Carbonyl Oxygen | O=C | 0.210 | 2.96 |

| Ester Oxygen | C-O-C | 0.170 | 3.00 |

| Alkyl CH₂ | CH₂ | 0.118 | 3.93 |

| Alkyl CH₃ | CH₃ | 0.175 | 3.75 |

Note: These parameters are illustrative, based on typical values found in common force fields like OPLS-AA or AMBER, and serve to demonstrate the components of a force field. Actual parameters would be derived from a rigorous parameterization process.

Advanced Research Applications and Emerging Areas for Isobutyl Docosanoate

Role in Specialized Chemical Systems and Formulations Research

The unique properties of isobutyl docosanoate make it a candidate for investigation in complex chemical formulations where stability, texture, and specific interactions are paramount.

While dedicated research focusing solely on this compound's role in polymer science is not extensively documented, its structural characteristics as a long-chain fatty acid ester suggest potential applications as a polymer additive. Compounds of this class are often explored for roles such as plasticizers or lubricants in polymer processing. mdpi.comresearchgate.net Plasticizers are additives that increase the flexibility and durability of a polymer, while lubricants can reduce friction during processing. researchgate.net

In various patents for cosmetic and polymer compositions, this compound is listed among numerous potential fatty acid esters that can be included in formulations, indicating its viability as a component. google.comgoogle.com Its function in these contexts would likely be to modify the physical properties of the final polymer matrix, such as improving feel or acting as a secondary plasticizer. However, further targeted research is needed to fully elucidate its specific performance benefits and mechanisms within different polymer systems.

In the context of cosmetic formulations, this compound can contribute to the desired viscosity and spreadability. researchgate.net Its large, non-polar aliphatic structure can influence the organization of other molecules in a formulation, helping to build structure and stability. For example, it has been cited in patent literature as a potential rheology modulator in foamable compositions, where it can act synergistically with other agents to increase viscosity and stabilize the foam structure.

| Property | Description | Relevance to Formulations |

| Viscosity | A measure of a fluid's resistance to flow. | Higher viscosity contributes to a richer, thicker product texture. |

| Yield Stress | The minimum stress required to initiate flow. | Important for ensuring a product stays in place but spreads easily under pressure. |

| Thixotropy | A time-dependent shear thinning property. | Allows a product to become less viscous when shaken or spread, and then return to its original state. |

| Emolliency | The ability to soften and soothe the skin. | A primary function in cosmetic creams and lotions. ontosight.ai |

This table presents general rheological properties that modifiers like this compound can influence in a formulation.

Interfacial Science and Surface Chemistry Research